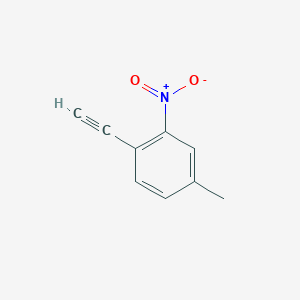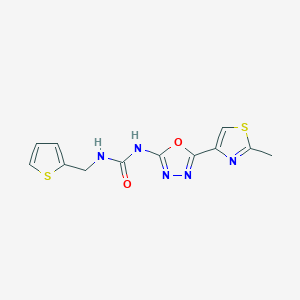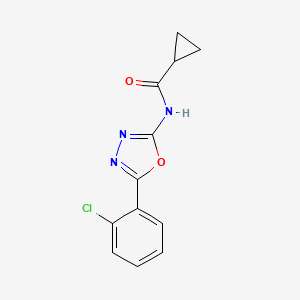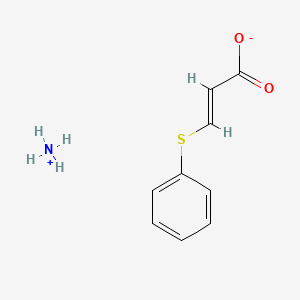![molecular formula C7H15NO B3002440 (1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol CAS No. 2309431-83-0](/img/structure/B3002440.png)
(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol, also known as (1S,2S)-1-amino-2-hydroxycyclopentane, is a chiral amino alcohol that has gained significant attention in the field of organic chemistry due to its diverse applications. This compound is used in various scientific research applications, including the synthesis of chiral pharmaceuticals, as a building block for the preparation of chiral ligands, and as a chiral auxiliary in asymmetric synthesis.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis Inhibition
- Inhibition of Enzymatic Synthesis: The compound's analogues, like 1-aminocyclopentane-1-carboxylic acid, are known to inhibit the synthesis of S-adenosyl-L-methionine, an essential metabolic enzyme. These analogues demonstrate activity against various enzymes from yeast, Escherichia coli, and rat liver. Their inhibitory effects are influenced by the specific configuration and substituents on the cyclopentane ring, highlighting the importance of molecular structure in enzymatic interaction (Coulter et al., 1974).
Synthesis and Stereochemistry
- Efficient Synthesis of Enantiomers: The compound's synthesis methods allow for efficient creation of various enantiomers. This process is essential for the preparation of specific stereoisomers of 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, which are critical for research and potential pharmaceutical applications (Davies et al., 2003).
Application in Nucleoside Synthesis
- Precursor for Nucleoside Synthesis: It serves as a precursor in the synthesis of carbocyclic nucleosides. These nucleosides are crucial in various biological processes and have potential pharmacological applications, especially in antiviral and antineoplastic activities (Chang et al., 1994).
Chiral Differentiation
- Chiral Differentiation in Mass Spectrometry: The compound and its related cyclopentane β-amino acids have been differentiated using ion/molecule reactions and host-guest complexes in mass spectrometry. This application is significant in analytical chemistry for identifying and analyzing chiral compounds (Hyyryläinen et al., 2009).
Inhibitors of β-Glucosidases
- Inhibitors of β-Glucosidases: Cyclopentane derivatives like (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol show inhibitory activity against β-glucosidases. This application is critical in the study of glucoside metabolism and potential therapeutic applications (Boss et al., 2000).
Nucleoside Analogue Synthesis
- Synthesis of Nucleoside Analogues: Enantiomerically pure carbocyclic adenosine derivatives, based on the kinetic resolution of cyclopentanol derivatives, have shown strong inhibitory effects on specific enzymes like terminal deoxynucleotidyl transferase. This aspect is particularly relevant in the development of novel pharmacological agents (Theil et al., 1998).
Peptide Nucleic Acid Analogs
- Design of Peptide Nucleic Acid Analogs: The compound and its variants have been used in the design of conformationally constrained chiral peptide nucleic acid analogues. This application is essential in the field of genetic engineering and molecular biology (Govindaraju et al., 2004).
Eigenschaften
IUPAC Name |
(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5(8)6-3-2-4-7(6)9/h5-7,9H,2-4,8H2,1H3/t5-,6+,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDKQQRCLKEPME-VQVTYTSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CCC[C@@H]1O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)



![1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3002363.png)
![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3002368.png)

![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B3002372.png)



![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3002378.png)
